molecular formula C6H11BF3KO B1358478 Potassium 5-oxohexyltrifluoroborate CAS No. 329976-78-5

Potassium 5-oxohexyltrifluoroborate

Cat. No. B1358478
CAS RN: 329976-78-5
M. Wt: 206.06 g/mol
InChI Key: XRHXVCMYFMGFTH-UHFFFAOYSA-N
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Description

Potassium 5-oxohexyltrifluoroborate is a chemical compound with the molecular formula C6H11BF3KO and a molecular weight of 206.06 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Potassium 5-oxohexyltrifluoroborate is represented by the SMILES notation: B-C)(F)(F)F.[K+] .


Physical And Chemical Properties Analysis

Potassium 5-oxohexyltrifluoroborate has a molecular weight of 206.06 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including Potassium 5-oxohexyltrifluoroborate, have been extensively used in cross-coupling reactions. A notable example is their application in Suzuki-Miyaura cross-coupling, where potassium heteroaryltrifluoroborates were used to efficiently install heterocyclic building blocks onto organic substructures. This method yielded products in good to excellent yields, highlighting the utility of potassium trifluoroborates in organic synthesis (Molander, Canturk, & Kennedy, 2009).

Vibrational Analysis and Structural Properties

In the study of structural properties and vibrational analysis, potassium 5-oxohexyltrifluoroborate and related compounds were characterized using techniques like FT-IR, FT-Raman, and Ultraviolet-visible spectra. Advanced computational methods were also employed to predict their structural and vibrational properties. Such studies provide insights into the physical and chemical properties of these compounds (Iramain, Ledesma, & Brandán, 2019).

Novel Heterocycle Formation

Reduction of certain diboracyclohexadiene compounds using potassium in specific solvents resulted in the production of novel heterocycles, which are stable at room temperature. These heterocycles, including the radical anion forms, are significant in understanding and developing new chemical entities (Kaim, Bock, Hawker, & Timms, 1980).

Utility in Suzuki-Miyaura Cross-Coupling

Potassium alkyltrifluoroborates, a category that includes Potassium 5-oxohexyltrifluoroborate, have been developed for use in the Suzuki-Miyaura cross-coupling reaction. They were noted for their stability and effectiveness in forming alkynylated products with aryl halides or triflates, showcasing the adaptability of these compounds in complex organic reactions (Molander, Katona, & Machrouhi, 2002).

Safety and Hazards

The safety data sheet for a related compound, Potassium (trifluoromethyl)trifluoroborate, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

potassium;trifluoro(5-oxohexyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3O.K/c1-6(11)4-2-3-5-7(8,9)10;/h2-5H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHXVCMYFMGFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCCC(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635578
Record name Potassium trifluoro(5-oxohexyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 5-oxohexyltrifluoroborate

CAS RN

329976-78-5
Record name Potassium trifluoro(5-oxohexyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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